1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, also known as FPE, is a synthetic compound with a wide range of applications in scientific research. FPE is an important tool for the study of various biological processes due to its ability to interact with various proteins and other molecules.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. Specifically, novel derivatives like 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety properties in behavioral tests on albino mice. This highlights the potential therapeutic applications of such compounds in treating depression and anxiety disorders (Kumar et al., 2017).
Electrical and Photoelectrical Properties
The electrical and photoelectrical behaviors of undoped and doped furazano[3,4-b]piperazine (FP) thin-film devices have been studied, showcasing the material's potential as a p-type organic semiconductor. It was found that FP and its doped variants exhibit properties that could be leveraged in the creation of electronic devices, such as Schottky barriers and space charge limited conduction, indicating its utility in the field of organic electronics (Sharma et al., 1995).
properties
IUPAC Name |
1-(furan-2-yl)-2-piperazin-1-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;;/h1-2,7,11H,3-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVMPQYIGOSDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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